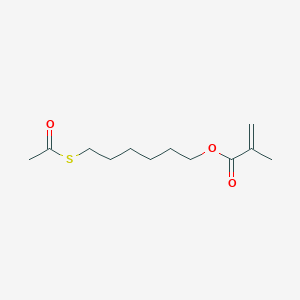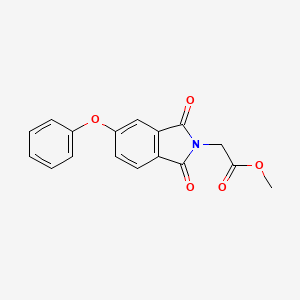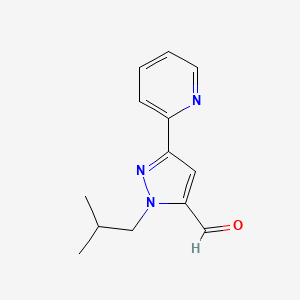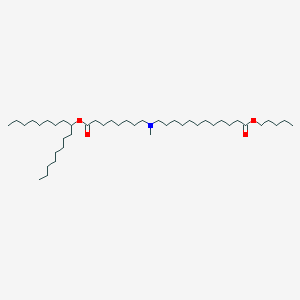![molecular formula C22H25N3O3S2 B13350782 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexylamino group, an oxopropan-2-yl group, and a thiazolylthio-methylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the cyanocyclohexylamine intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Synthesis of the oxopropan-2-yl intermediate: This involves the reaction of propan-2-one with an appropriate amine to form the oxopropan-2-yl group.
Coupling with the thiazolylthio-methylbenzoate moiety: The final step involves the coupling of the previously synthesized intermediates with 2-(((4-methylthiazol-2-yl)thio)methyl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
科学的研究の応用
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, the thiazole ring may interact with metal ions in enzymes, altering their activity.
類似化合物との比較
- 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl benzoate
- 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)phenylacetate
Uniqueness: 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C22H25N3O3S2 |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-12-29-21(24-15)30-13-17-8-4-5-9-18(17)20(27)28-16(2)19(26)25-22(14-23)10-6-3-7-11-22/h4-5,8-9,12,16H,3,6-7,10-11,13H2,1-2H3,(H,25,26) |
InChIキー |
WBHVAASPYFAZLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)SCC2=CC=CC=C2C(=O)OC(C)C(=O)NC3(CCCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


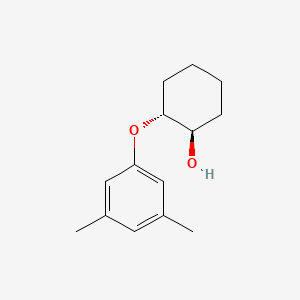
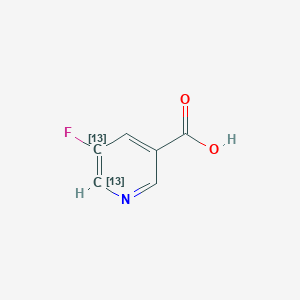

![(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B13350715.png)
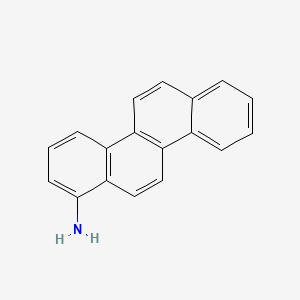
![Methyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B13350726.png)
![4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B13350738.png)
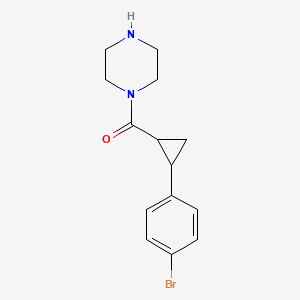

![Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13350753.png)
